3-(Dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one
Overview
Description
3-(Dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one is an organic compound that features a dibenzofuran moiety linked to a nitrophenyl group via a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one typically involves the following steps:
Formation of the Dibenzofuran-3-ylamine: This can be achieved by nitration of dibenzofuran followed by reduction to form the corresponding amine.
Coupling Reaction: The dibenzofuran-3-ylamine is then coupled with 3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base.
Reduction and Alkylation: The Schiff base is reduced to form the amine, which is then alkylated with a suitable propanone derivative to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while oxidation could lead to various oxygenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often investigated for their potential as drugs, particularly for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Materials Science: The compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(Dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Dibenzofuran-3-ylamino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group in a different position.
3-(Dibenzofuran-3-ylamino)-1-(3-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the dibenzofuran and nitrophenyl groups in 3-(Dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.
Properties
IUPAC Name |
3-(dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-4-3-5-16(12-14)23(25)26)10-11-22-15-8-9-18-17-6-1-2-7-20(17)27-21(18)13-15/h1-9,12-13,22H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYGTLZACNWYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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